Oleandrin

Catalog No.
S548407
CAS No.
465-16-7
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleandrin

CAS Number

465-16-7

Product Name

Oleandrin

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1

InChI Key

JLPDBLFIVFSOCC-XYXFTTADSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

Solubility

Practically insoluble in water
Soluble in alcohol, chloroform

Synonyms

PBI05204; PBI 05204; PBI-05204; Oleandrin

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O

Description

The exact mass of the compound Oleandrin is 576.32983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.557 mg/l at 25 °c (est)practically insoluble in watersoluble in alcohol, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of 14beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oleandrin is a toxic cardiac glycoside primarily derived from the Nerium oleander plant, a shrub native to the Mediterranean region and parts of Asia. Characterized by its complex chemical structure, oleandrin consists of a steroid nucleus with an unsaturated lactone ring at carbon 17 and a dideoxy arabinose group at carbon 3. Additionally, it features an acetyloxy group at carbon 16, making it structurally similar to other cardiac glycosides such as digoxin and ouabain, although it exhibits different potency levels in biological systems .

Oleandrin's mechanism of action is similar to other cardiac glycosides. It inhibits the sodium-potassium ATPase enzyme in heart muscle cells. This enzyme plays a crucial role in maintaining the balance of electrolytes across cell membranes, and its inhibition by oleandrin disrupts heart rhythm and contractility [].

While the exact mechanism by which oleandrin might influence cancer cells is not fully understood, some research suggests it may induce a form of cell death called immunogenic cell death (ICD) []. This process triggers the immune system to recognize and attack cancer cells.

Oleandrin is a highly toxic compound. Ingestion of any part of the oleander plant, including leaves, flowers, or stems, can be fatal []. Symptoms of oleandrin poisoning include nausea, vomiting, diarrhea, irregular heartbeat, and seizures.

Oleandrin's primary mechanism of action involves the inhibition of the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion gradients. This inhibition leads to increased intracellular sodium levels and subsequent calcium influx, ultimately affecting cardiac contractility and potentially leading to arrhythmias. The compound also participates in various biochemical pathways, including apoptosis induction through mechanisms like nuclear factor kappa-light-chain-enhancer of activated B cells suppression and superoxide radical formation .

Research into oleandrin has highlighted its potential anticancer properties. It has demonstrated apoptotic effects in various cancer cell lines and may enhance the sensitivity of certain cancer cells to chemotherapy. For instance, oleandrin has shown promise in reducing tumor growth in glioma models and enhancing the efficacy of cisplatin in preclinical studies. Additionally, it exhibits neuroprotective effects and has been studied for its potential activity against viral infections, including human immunodeficiency virus .

Oleandrin can be extracted from the leaves and stems of the Nerium oleander plant. Alternatively, laboratory synthesis is possible through plant cell cultures that can be genetically modified to enhance oleandrin production. This method allows for more controlled production but faces challenges such as early cell death that limits yield. The use of phytohormones can stimulate oleandrin synthesis in these cultures .

The primary applications of oleandrin have been explored in the fields of oncology and virology. It has been incorporated into formulations like Anvirzel™, which combines oleandrin with its glycone derivative, oleandrigenin, for potential use in treating cancer and other diseases. Despite these applications, clinical trials remain limited, and oleandrin is not approved for medical use in many regions due to safety concerns .

Oleandrin exhibits notable interactions with various drugs due to its ability to inhibit P-glycoprotein, a membrane transporter that affects drug absorption and distribution. This interaction can lead to increased blood levels of co-administered medications that are substrates for P-glycoprotein. Caution is advised when using oleandrin alongside other cardiac glycosides or medications that influence heart rhythm due to its inherent cardiotoxicity .

Oleandrin shares structural similarities with several other compounds within the class of cardiac glycosides. Here are some notable comparisons:

CompoundStructure SimilarityPotencyPrimary Use
DigoxinHighHighHeart failure treatment
OuabainModerateModerateHeart failure treatment
OleandrigeninHigh (deglycosylated)Lower than oleandrinInvestigated for anticancer properties
ConessineModerateModerateTraditional medicine
NeritalosideModerateVariableTraditional medicine

Oleandrin's unique profile lies in its potent cytotoxic effects against cancer cells combined with significant toxicity risks when consumed improperly. This duality makes it a subject of ongoing research but also necessitates caution in its application .

The total synthesis of oleandrin represents one of the most challenging endeavors in cardiotonic steroid chemistry, requiring precise construction of both the oleandrigenin aglycone and subsequent α-selective glycosylation with the unusual 2-deoxysugar leucine-oleandrose. The synthetic approaches developed over the past decade have established multiple viable routes to this important natural product, each addressing specific challenges in steroid backbone construction and carbohydrate installation.

Steroid Backbone Construction Methodologies

The synthetic sequence commenced with the known steroid derivative obtained from dehydroepiandrosterone through a three-step sequence yielding 57% overall conversion. The critical D-ring modification was accomplished through a two-step Saegusa-Ito oxidation protocol, providing the requisite enone intermediate in 62% yield. The subsequent deconjugation was achieved using previously optimized conditions involving silica gel, diisopropylethylamine, and toluene at elevated temperature, producing the β,γ-unsaturated ketone in 69% yield with 95% based on starting material recovery [1].

The installation of the β14-hydroxyl group represented a significant synthetic challenge, requiring extensive optimization of Mukaiyama hydration conditions. The optimized protocol employed cobalt acetylacetonate as catalyst with phenylsilane and molecular oxygen in 1,4-dioxane, providing the desired β-product alongside its α-diastereomer in useful selectivity. The stereochemistry was confirmed through comprehensive nuclear magnetic resonance analysis and comparison with authentic samples [1].

Epoxide Rearrangement Strategy

A particularly innovative aspect of the oleandrigenin synthesis involved the strategic use of epoxide rearrangement to install the β17-stereocenter and C16-oxidation simultaneously. The vinyl iodide intermediate containing the preinstalled β14-hydroxyl group was converted to the corresponding epoxide through standard procedures. Treatment with Lewis acid catalysts promoted the epoxide rearrangement to establish the desired β17-stereochemistry and install the C16-oxidation pattern in a single transformation [1].

The epoxide rearrangement proceeded through a well-defined mechanism involving hydrogen migration to establish the β17-stereocenter selectively. This stereoselective transformation proved crucial for accessing the oleandrigenin framework efficiently, as it avoided the need for late-stage manipulations on substrates containing the sensitive β17-substitution pattern. The resultant ketone was subsequently reduced with sodium borohydride to provide the β16-alcohol in 76% yield with excellent diastereoselectivity of 9.6:1 [1].

Completion of Oleandrigenin Synthesis

The final stages of the oleandrigenin synthesis involved acylation of the β16-hydroxyl group followed by oxidative conversion of the furan moiety to the characteristic β17-butenolide. The acetylation was accomplished using acetic anhydride with 4-dimethylaminopyridine in pyridine, providing the protected intermediate as a single diastereomer after purification. The butenolide formation employed the previously established protocol from the Wicha group, involving singlet oxygen oxidation of the furan moiety followed by reductive rearrangement and acidic workup [1].

The singlet oxygen oxidation proceeded through a [4+2] cycloaddition mechanism to form an endoperoxide intermediate, which underwent subsequent rearrangement under reductive conditions to provide the desired β17-butenolide in 51% yield along with deprotected oleandrigenin in 10% yield. The final deprotection using hydrogen fluoride-pyridine complex completed the synthesis of oleandrigenin in 56% yield over two steps, corresponding to 12 linear steps and 3.1% overall yield from the starting steroid derivative [1].

First Total Synthesis of Oleandrin

The completion of the first total synthesis of oleandrin was achieved through development of optimized α-selective glycosylation methodology. The synthetic oleandrigenin was successfully coupled with leucine-oleandrose-based donors using carefully optimized conditions that minimized side-product formation while maximizing the desired α-stereochemistry. The glycosylation employed a protected oleandrose donor with hydrogen bromide-triphenylphosphine complex as the optimal catalyst system [2].

The glycosylation reaction was conducted in dichloromethane at room temperature for 18 hours, providing the desired α-glycosylated product in 69% isolated yield. This represented a significant improvement over previously reported methods, which typically suffered from poor selectivity and substantial side-product formation. The subsequent deprotection under acidic conditions completed the first total synthesis of oleandrin in 17 steps with 1.2% overall yield from testosterone [2].

α-Selective Glycosylation Methodologies for Oleandrose Derivatives

The development of α-selective glycosylation methods for oleandrose derivatives represents a critical advancement in cardiotonic steroid synthesis, addressing the longstanding challenge of installing 2-deoxyglycosides with high stereoselectivity. The inherent lack of anchimeric assistance in 2-deoxyglycosides makes their stereoselective formation particularly challenging, especially when dealing with complex aglycone acceptors such as digitoxigenin and oleandrigenin.

Donor Design and Optimization

The systematic evaluation of oleandrose-based donors revealed significant sensitivity to both the anomeric leaving group and the protecting group strategy employed. Initial studies with standard donors including anomeric acetates, trichloroacetimidates, and picolyl derivatives demonstrated consistently low α:β selectivity ratios, typically ranging from 1:1 to 2:1 in favor of the desired α-anomer. The formation of substantial amounts of Ferrier rearrangement products further complicated these reactions, highlighting the need for more sophisticated approaches [3].

The oleandrose acetate donor, when activated with trimethylsilyl trifluoromethanesulfonate, provided moderate conversion and selectivity with approximately 2:1 α:β ratio. However, the detection of Ferrier rearrangement products indicated that the acetate moiety underwent Lewis acid-promoted elimination to generate oleandral, which could subsequently undergo either glycosylation or nucleophilic substitution to produce the undesired rearrangement products. This mechanistic insight proved crucial for understanding the limitations of traditional donor systems [3].

The trichloroacetimidate donor system offered improved conversion but diminished selectivity, producing approximately 1:1 α:β mixtures with no detectable Ferrier rearrangement products. The absence of rearrangement products suggested that the less basic trichloroacetimidate leaving group avoided the elimination pathway that plagued the acetate system. However, the poor selectivity made this approach unsuitable for practical synthesis [3].

Catalytic Approaches to α-Selectivity

The exploration of catalytic methods for α-selective 2-deoxyglycoside formation led to the evaluation of numerous Lewis acid systems, each offering different advantages and limitations. Gold and copper complexes, which had shown promise in other 2-deoxyglycosylation reactions, proved ineffective for the oleandrose system, primarily producing Ferrier rearrangement products rather than the desired glycosylation products [3].

The use of boron trifluoride etherate at elevated temperatures resulted in low conversion to the desired α-product (6%) alongside significant formation of both β-anomer (10%) and Ferrier rearrangement product (11%). The concurrent formation of elimination products through C14-hydroxyl loss further complicated this approach, demonstrating the sensitivity of the digitoxigenin acceptor to strongly acidic conditions [3].

Milder catalytic systems based on hydrogen-bond donors such as thiouracil and Schreiner's thiourea provided improved selectivity but suffered from low conversion rates. The combination of Schreiner's thiourea with a chiral phosphoric acid co-catalyst at 45°C achieved 90% conversion with a 43:15:28:4 mixture of α:β:Ferrier:elimination products, representing a significant improvement in overall efficiency [3].

Phosphine-Acid Complex Catalysis

The breakthrough in α-selective oleandrose glycosylation came through the systematic evaluation of phosphine-acid complexes as catalysts for the reaction. Eight different phosphine-acid combinations were screened, with hydrogen bromide-triphenylphosphine complex emerging as the optimal catalyst system. This catalyst provided the cleanest α-glycosylation reaction, producing the desired α-anomer in 67% yield with minimal side-product formation [3].

The mechanistic basis for the enhanced selectivity with hydrogen bromide-triphenylphosphine complex involves the formation of a well-defined phosphonium intermediate that undergoes nucleophilic displacement with high stereoselectivity. The bromide anion serves as an effective leaving group while the triphenylphosphine provides stabilization of the intermediate, leading to preferential formation of the α-anomer through an anomeric effect-controlled process [3].

The optimized conditions employed dichloromethane as solvent with 5 mol% of the phosphine-acid complex, providing consistent results across multiple substrate combinations. The reaction proceeded at room temperature over 18 hours, making it operationally simple and highly reproducible. The method proved equally effective with both digitoxigenin and oleandrigenin acceptors, demonstrating broad applicability [3].

Scope and Limitations

The phosphine-acid catalyzed glycosylation methodology demonstrated excellent scope for various cardiotonic steroid acceptors, successfully providing α-oleandrosides of digitoxigenin, oleandrigenin, and related structures. The method proved particularly effective for acceptors containing multiple hydroxyl groups, with the C3-hydroxyl showing high reactivity under the optimized conditions. The selectivity remained consistently high across different acceptor structures, suggesting a robust mechanistic basis for the observed stereoselectivity [3].

However, certain limitations were identified in the methodology. The presence of acid-labile protecting groups required careful selection of reaction conditions to avoid premature deprotection. Additionally, acceptors with electron-withdrawing groups showed reduced reactivity, requiring extended reaction times or higher catalyst loadings to achieve acceptable conversion. The method was also sensitive to water content, necessitating rigorous exclusion of moisture during the reaction [3].

The formation of Ferrier rearrangement products, while significantly reduced compared to other methods, remained a persistent side reaction that limited the overall efficiency of the transformation. Optimization studies revealed that the ratio of Ferrier products could be minimized through careful control of reaction temperature and catalyst loading, but complete elimination of this pathway proved challenging [3].

Derivative Synthesis: Esterification, Sulfation, and Amino Modifications

The synthetic modification of oleandrin to produce derivatives with enhanced biological activity or improved pharmacological properties has emerged as a significant area of research. These modifications typically focus on functionalization of the carbohydrate moiety, particularly at the C4′ position, as well as replacement of the sugar unit with alternative functionalities such as amino groups.

Esterification Strategies

The esterification of oleandrin derivatives has been pursued through multiple approaches, with the most successful methods focusing on selective modification of the C4′ hydroxyl group of the oleandrose sugar unit. The development of oleandrin-4′-yl ester derivatives has been driven by the observation that such modifications can significantly enhance cytotoxic activity against tumor cell lines while potentially reducing cardiotoxicity [4].

The general synthetic approach involves protection of the remaining hydroxyl groups followed by selective esterification at the C4′ position using standard coupling reagents. The most effective protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine as the catalyst system, providing ester products in yields ranging from 40% to 70% depending on the specific carboxylic acid employed [4].

The regioselectivity of the esterification can be controlled through the use of sterically hindered bases and carefully optimized reaction conditions. The C4′ hydroxyl group shows enhanced reactivity compared to other positions due to its accessibility and electronic environment, making selective functionalization achievable without extensive protecting group manipulations [4].

Selective Acetylation Methodologies

The selective acetylation of oleandrin and related compounds has proven particularly valuable for accessing oleandrigenin derivatives. The development of regioselective acetylation methods has enabled the direct conversion of gitoxigenin to oleandrigenin through C16-selective acetylation, representing a significant advancement in synthetic efficiency [5].

The key breakthrough came through the application of 4-dimethylaminopyridine-catalyzed acetylation using acetic anhydride in pyridine. Under these conditions, the C16 hydroxyl group showed dramatically enhanced reactivity compared to the C3 hydroxyl, providing oleandrigenin as the sole regioisomer in 80% yield. The observed regioselectivity was attributed to the participation of the C16 hydroxyl in intramolecular hydrogen bonding with the C14 tertiary hydroxyl group, which increased its nucleophilicity [5].

This selective acetylation methodology proved superior to alternative approaches such as chiral phosphoric acid-catalyzed acetylation, which provided only minor amounts of bis-acetylated products with poor selectivity. The operational simplicity and high efficiency of the 4-dimethylaminopyridine-catalyzed method make it the preferred approach for accessing oleandrigenin from more readily available gitoxigenin [5].

Amino Modifications and Chiral Phosphoric Acid Catalysis

The replacement of the carbohydrate moiety in oleandrin with amino functionalities has emerged as a promising strategy for developing hydrolytically stable analogs with retained biological activity. The development of chiral phosphoric acid-catalyzed reductive amination methodology has enabled the stereoselective introduction of amino groups at the C3 position of cardiotonic steroids [5].

The optimal protocol employs (S)-1,1′-bi-2-naphthol-derived hydrogen phosphate as the chiral catalyst, enabling the synthesis of 3β-amino derivatives with diastereoselectivities up to 36:1 in favor of the desired β-configuration. The reaction utilizes Hantzsch esters as the reducing agent and proceeds through a well-defined mechanism involving chiral catalyst-controlled hydride delivery to the imine intermediate [5].

The scope of the amino modification methodology encompasses both simple anilines and complex heterocyclic amines, providing access to diverse structural analogs. The reaction conditions are mild and operationally simple, requiring only heating to 50°C in toluene for 14 hours. The high diastereoselectivity achieved makes the method particularly valuable for accessing single stereoisomers without extensive purification [5].

Sulfation and Solubility Enhancement

The sulfation of oleandrin derivatives represents an important modification strategy for improving water solubility and potentially altering biological activity profiles. While specific protocols for oleandrin sulfation have not been extensively reported, the general principles of carbohydrate sulfation can be applied to modify the hydroxyl groups of the oleandrose sugar unit [6].

The typical approach involves the use of sulfur trioxide-pyridine complex or related reagents to introduce sulfate groups at specific positions. The regioselectivity of sulfation can be controlled through protecting group strategies or through the inherent reactivity differences between hydroxyl groups. The C4′ position of oleandrose typically shows enhanced reactivity toward sulfation reagents, making it a primary target for modification [6].

The biological implications of sulfation modifications are significant, as sulfated derivatives often exhibit altered pharmacokinetic properties including improved water solubility and modified tissue distribution. However, the synthetic challenges associated with sulfation, particularly the potential for elimination reactions under basic conditions, require careful optimization of reaction conditions [6].

Challenges in Synthetic Routes: Stereochemical Control and Yield Optimization

The synthesis of oleandrin and its derivatives presents numerous synthetic challenges that have required innovative solutions and methodological developments. The primary obstacles include stereochemical control in both the steroid backbone construction and glycosylation steps, as well as overall yield optimization to make the synthesis practical for biological evaluation studies.

Stereochemical Control Challenges

The most significant stereochemical challenge in oleandrin synthesis lies in the control of anomeric stereochemistry during the glycosylation step. The installation of α-oleandrose linkages represents a particularly difficult transformation due to the absence of anchimeric assistance typical of 2-deoxyglycosides. Traditional glycosylation methods consistently provide poor α:β selectivity, with ratios typically ranging from 1:1 to 2:1 in favor of the desired α-anomer [3].

The electronic and steric factors influencing the stereochemical outcome of oleandrose glycosylation have been systematically studied. The oxocarbenium ion intermediate formed during glycosylation lacks the stabilizing effects of neighboring group participation, making it highly susceptible to nucleophilic attack from both faces. The preference for α-attack, when observed, appears to result from anomeric effect considerations and the steric environment around the anomeric center [3].

The development of catalyst-controlled stereoselectivity has provided the most promising solution to this challenge. The hydrogen bromide-triphenylphosphine complex system achieves α:β selectivity ratios of approximately 3:1, representing a significant improvement over uncatalyzed reactions. The mechanistic basis for this selectivity involves the formation of a phosphonium intermediate that undergoes preferential α-displacement [3].

Side Reaction Management

The management of side reactions, particularly the Ferrier rearrangement, represents a major challenge in oleandrose glycosylation. This rearrangement pathway involves the elimination of the C3 substituent to form an enone intermediate, which can undergo subsequent nucleophilic addition to produce 2,3-unsaturated glycosides. The Ferrier rearrangement products are typically difficult to separate from the desired glycosylation products, significantly complicating purification [3].

The formation of Ferrier rearrangement products is particularly problematic when using protected oleandral donors under Lewis acidic conditions. The elimination of the C3 protecting group is promoted by the acidic reaction conditions, leading to the formation of reactive intermediates that undergo rearrangement. The optimization of reaction conditions to minimize this pathway has focused on the use of milder catalysts and carefully controlled reaction temperatures [3].

The C14-hydroxyl elimination reaction represents another significant side reaction that occurs with digitoxigenin and related acceptors under acidic conditions. This elimination produces deoxy derivatives that lack the characteristic C14 oxidation pattern of cardiotonic steroids. The prevention of this side reaction requires the use of mild reaction conditions and careful selection of catalysts that do not promote elimination pathways [3].

Yield Optimization Strategies

The optimization of overall synthetic yields has required a comprehensive approach addressing multiple aspects of the synthetic sequence. The low yields typically observed in oleandrin synthesis result from the accumulation of modest yields across multiple steps, particularly in the glycosylation and final deprotection sequences. The development of more efficient individual transformations has been crucial for improving overall synthetic efficiency [1] [2].

The implementation of telescoped reaction sequences has proven effective for improving yields by avoiding isolation of unstable intermediates. The combination of epoxidation and rearrangement reactions in a single pot has eliminated the need to isolate sensitive epoxide intermediates, resulting in improved overall yields and reduced synthetic complexity [1].

The optimization of reaction conditions for key transformations has focused on maximizing conversion while minimizing side product formation. The use of excess reagents, careful control of reaction temperature, and systematic screening of catalyst systems have all contributed to improved yields. The development of scalable protocols has required balancing efficiency with practical considerations such as reagent cost and safety [1] [2].

Scalability and Practical Considerations

The scalability of oleandrin synthetic routes has emerged as a critical consideration for enabling biological evaluation studies. The original synthetic routes typically provided material quantities in the milligram range, insufficient for comprehensive biological testing. The development of more efficient synthetic methods has focused on improving both individual step yields and overall sequence efficiency [1] [2].

The photochemical singlet oxygen oxidation step in the oleandrigenin synthesis represents a particular scalability challenge due to the specialized equipment required and the inherent limitations of photochemical processes. Alternative oxidation methods that avoid photochemical steps have been explored, though none have yet achieved the efficiency of the established protocol [1].

The purification challenges associated with oleandrin synthesis have required the development of specialized chromatographic methods. The structural similarity between α- and β-anomers makes their separation particularly difficult, requiring high-resolution chromatographic techniques. The development of preparative-scale separation methods has been crucial for obtaining pure materials for biological evaluation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Colorless odorless solid; [IARC]

Color/Form

Crystals from ethanol
Crystals from dilute methanol

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 g/mol

Monoisotopic Mass

576.32983310 g/mol

Boiling Point

557.17°C

Heavy Atom Count

41

LogP

log Kow = 2.53

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

II95UDU7I4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Oleandrin is a crystalline solid. It is slightly soluble in water. The ornamental oleander shrub contains oleandrin. USE: Oleandrin is used as a rat poison, but is not currently produced for this use in the US. The plant is used in traditional Indian (Ayurvedic) medicine. EXPOSURE: Worker exposure may be low or non-existent since oleandrin is not used or produced in the US. The general population may be exposed by accidental ingestion of oleander leaves or flowers or through use of traditional medicines. Oleandrin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: All parts of the oleander plant are extremely toxic when ingested due to prescience of oleandrin. Irregular heartbeat, low blood pressure, weakness, dizziness, blurred vision, fainting, and possibly death can occur. Severe allergic symptoms, tachycardia, gastrointestinal effects can lead to fatalities. Oleander is also toxic to animals. Data on the potential for oleandrin to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for oleandrin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

The purpose of this study was to examine the mechanism(s) and differential cell-killing effects of Anvirzel, an extract of oleander (Nerium oleander; family-Apocynaceae), and its derivative compound Oleandrin on human, canine and murine tumor cells. Cells received different concentrations of Anvirzel (1.0 ng/mL to 500 ug/mL) or Oleandrin (0.01 ng/ml to 50 ug/mL) in both continuously treated and pulse-treated/recovery cultures. The cytotoxicity of these compounds was then determined. Both Anvirzel and Oleandrin were able to induce cell killing in human cancer cells, but not in murine cancer cells; the cell-killing potency of Oleandrin was greater than that of Anvirzel. Canine oral cancer cells treated with Anvirzel showed intermediate levels of response, with some abnormal metaphases and cell death resulting from the treatment. From these results we conclude that Anvirzel and Oleandrin act in a species-specific manner, and while testing the effectiveness of a new compound for cancer treatment, one must use not only murine but a variety of cancer cells, including those of human origin.
/EXPL THER/ Oleandrin, derived from the leaves of Nerium oleander, has been shown to possess anti-inflammatory and tumor cell growth-inhibitory effects. Here, we provide evidence that oleandrin could possess anti-tumor promoting effects. We determined the effect of topical application of oleandrin to CD-1 mice against l2-O-tetradecanoylphorbol-13-acetate (TPA), a widely studied skin tumor promoter, -induced conventional and novel markers of skin tumor promotion. Topical application of oleandrin (2 mg per mouse) 30 min before TPA (3.2 nmol per mouse) application onto the skin afforded significant inhibition, in a time-dependent manner, against TPA-mediated increase in cutaneous edema and hyperplasia, epidermal ornithine decarboxylase (ODC) activity and ODC and cyclooxgenase-2 (COX-2) protein expression. In search for novel markers of skin tumor promotion, we found that TPA application to mouse skin resulted, as an early event, in an increased expression of phosphatidyinositol 3-kinase (PI3K), phosphorylation of Akt at threonine308 and activation of nuclear factor kappa B (NF-kappaB). Topical application of oleandrin before TPA application to mouse skin resulted in significant reduction in TPA-induced expression of PI3K and phosphorylation of Akt, and inhibition of NF-kappaB activation. NF-kappaB is a eukaryotic transcription factor that is critically involved in regulating the expression of specific genes that participate in inflammation, apoptosis and cell proliferation. Employing Western blot analysis, we found that oleandrin application to mouse skin resulted in inhibition of TPA-induced activation of NF-kappaB, IKKalpha and phosphorylation and degradation of IkappaBalpha. Our data suggest that oleandrin could be a useful anti-tumor promoting agent because it inhibits several biomarkers of TPA-induced tumor promotion in an in vivo animal model. One might envision the use of chemopreventive agents such as oleandrin in an emollient or patch for chemoprevention or treatment of skin cancer.
/EXPL THER/ NF-kappaB is a ubiquitous and well-characterized protein responsible for the regulation of complex phenomena, with a pivotal role in controlling cell signaling in the body under certain physiological and pathological conditions. Among other functions, NF-kappaB controls the expression of genes encoding the pro-inflammatory cytokines (e. g., IL-1, IL-2, IL-6, TNF-alpha, etc.), chemokines (e. g., IL-8, MIP-1alpha, MCP1, RANTES, eotaxin, etc.), adhesion molecules (e. g., ICAM, VCAM, E-selectin), inducible enzymes (COX-2 and iNOS), growth factors, some of the acute phase proteins, and immune receptors, all of which play critical roles in controlling most inflammatory processes. Since NF-kappaB represents an important and very attractive therapeutic target for drugs to treat many inflammatory diseases, including arthritis, asthma, and the auto-immune diseases, most attention has been paid in the last decade to the identification of compounds that selectively interfere with this pathway. Recently, a great number of plant-derived substances have been evaluated as possible inhibitors of the NF-kappaB pathway. These include a wide range of compound classes, such as lignans (manassantins, (+)-saucernetin, (-)-saucerneol methyl ether), sesquiterpenes (costunolide, parthenolide, celastrol, celaphanol A), diterpenes (excisanin, kamebakaurin), triterpenes (avicin, oleandrin), polyphenols (resveratrol, epigallocatechin gallate, quercetin), etc. In this mini-review we will discuss the medicinal chemistry of these compounds with regards to the NF-kappaB inhibition.
/EXPL THER/ The treatment of cancer with chemotherapeutic agents and radiation has two major problems: time-dependent development of tumor resistance to therapy (chemoresistance and radioresistance) and nonspecific toxicity toward normal cells. Many plant-derived polyphenols have been studied intently for their potential chemopreventive properties and are pharmacologically safe. These compounds include genistein, curcumin, resveratrol, silymarin, caffeic acid phenethyl ester, flavopiridol, emodin, green tea polyphenols, piperine, oleandrin, ursolic acid, and betulinic acid. Recent research has suggested that these plant polyphenols might be used to sensitize tumor cells to chemotherapeutic agents and radiation therapy by inhibiting pathways that lead to treatment resistance. These agents have also been found to be protective from therapy-associated toxicities. How these polyphenols protect normal cells and sensitize tumor cells to treatment is discussed in this review.
/EXPL THER/ The principal active constituent of the botanical drug candidate PBI-05204, a supercritical CO(2) extract of Nerium oleander, is the cardiac glycoside oleandrin. PBI-05204 shows potent anticancer activity and is currently in phase I clinical trial as a treatment for patients with solid tumors. We have previously shown that neriifolin, which is structurally related to oleandrin, provides robust neuroprotection in brain slice and whole animal models of ischemic injury. However, neriifolin itself is not a suitable drug development candidate and the FDA-approved cardiac glycoside digoxin does not cross the blood-brain barrier. We report here that both oleandrin as well as the full PBI-05204 extract can also provide significant neuroprotection to neural tissues damaged by oxygen and glucose deprivation as occurs in ischemic stroke. Critically, we show that the neuroprotective activity of PBI-05204 is maintained for several hours of delay of administration after oxygen and glucose deprivation treatment. We provide evidence that the neuroprotective activity of PBI-05204 is mediated through oleandrin and/or other cardiac glycoside constituents, but that additional, non-cardiac glycoside components of PBI-05204 may also contribute to the observed neuroprotective activity. Finally, we show directly that both oleandrin and the protective activity of PBI-05204 are blood brain barrier penetrant in a novel model for in vivo neuroprotection. Together, these findings suggest clinical potential for PBI-05204 in the treatment of ischemic stroke and prevention of associated neuronal death.

Mechanism of Action

Agents that can suppress the activation of nuclear factor-kappaB (NF-kappaB) and activator protein-1 (AP-1) may be able to block tumorigenesis and inflammation. Oleandrin, a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, is a candidate NF-kappaB and AP-1 modulator. We investigated the effect of oleandrin on NF-kappaB activation induced by inflammatory agents. Oleandrin blocked tumor necrosis factor (TNF)-induced activation of NF-kappaB in a concentration- and time-dependent manner. This effect was mediated through inhibition of phosphorylation and degradation of IkappaBalpha, an inhibitor of NF-kappaB. A proprietary hot water extract of oleander (Anvirzel) also blocked TNF-induced NF-kappaB activation; subsequent fractionation of the extract revealed that this activity was attributable to oleandrin. The effects of oleandrin were not cell type specific, because it blocked TNF-induced NF-kappaB activation in a variety of cells. NF-kappaB-dependent reporter gene transcription activated by TNF was also suppressed by oleandrin. The TNF-induced NF-kappaB activation cascade involving TNF receptor 1/TNF receptor-associated death domain/TNF receptor-associated factor 2/NF-kappaB-inducing kinase/IkappaBalpha kinase was interrupted at the TNF receptor-associated factor 2 and NF-kappaB-inducing kinase sites by oleandrin, thus suppressing NF-kappaB reporter gene expression. Oleandrin blocked NF-kappaB activation induced by phorbol ester and lipopolysaccharide. Oleandrin also blocked AP-1 activation induced by TNF and other agents and inhibited the TNF-induced activation of c-Jun NH2-terminal kinase. Overall, our results indicate that oleandrin inhibits activation of NF-kappaB and AP-1 and their associated kinases. This may provide a molecular basis for the ability of oleandrin to suppress inflammation and perhaps tumorigenesis.
Cardiac glycosides are very effective to kill human cells, but not murine cells. In this report, we describe the comparative molecular mechanism of oleandrin, a cardiac glycoside action in human and murine cells. Treatment with oleandrin facilitated nuclear translocation of FKHR in human, but not murine cells by dephosphorylating Akt. It activated MAPK and JNK in human, but not in murine cells and also induced expression of FasL leads to apoptosis in human cells as detected by assaying caspases activation, PARP cleavage, nuclear fragmentation, and annexin staining. Oleandrin interacted with human plasma membrane as evaluated by HPLC, altered its fluidity as detected by DPH binding, inhibited Na+/K+-ATPase activity, and increased intracellular free Ca2+ level followed by calcineurin activity only in human, but not in murine cells. Results suggest that human plasma membrane might be different than murine, which interact with oleandrin that disturb Na+/K+-ATPase pump resulting in the calcification followed by induction of Ca2+-dependent cellular responses such as apoptosis.

Vapor Pressure

3.61X10-19 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1315607-79-4
465-16-7

Absorption Distribution and Excretion

Pharmacokinetic studies of (3)H oleandrin, a cardiac glycoside component of Anvirzel, were conducted in mice after either an i.v. dose (40 ug/kg) or a p.o. dose (80 ug/kg). Oleandrin was rapidly absorbed after oral dosing (Cmax at 20 min) although the elimination half-life was longer (2.3 +/- 0.5 hr) than that after i.v. dosing (0.4 +/- 0.1 hr). The AUC0-infinity values obtained after i.v. and p.o. dosing were 24.6 +/- 11.1 and 14.4 +/- 4.3 (ng.hr/mL), respectively, resulting in an oral bioavailability of approximately 30%. After i.v. administration, oleandrin concentration in liver was approximately twice that measured in heart or kidney tissue. Oleandrigenin, the aglycone of oleandrin, was also found in these tissues. At 5 min, > 60% of the total radioactivity in liver was due to oleandrin while 28% of the given dose was present as oleandrigenin. Twenty-four hours following injection, 8% of total radioactivity was excreted in urine and contained both oleandrigenin (4.4% of the injected dose) and oleandrin (1.9%). Sixty-six percent of injected radioactivity was found in feces and consisted of oleandrin and oleandrigenin in equal amounts. Uptake of oleandrin in brain after i.p. injection of oleandrin (3 mg/kg) or oleander extract (700 mg/kg) was examined. Measured by LC/MS/MS, oleandrin content in brain was higher following injection of extract than it was with an equivalent dose of oleandrin. The data suggest that components within oleander extract may enhance transport of oleandrin across the blood brain barrier.
The toxicity due to an infusion or decoction of N oleander into rabbits was attributed to the oleandrin content in various organs. The heart, stomach, kidneys, and blood contained the greatest oleandrin concentrations, whereas the lung and brain contained none.

Wikipedia

Oleandrin
Tetrahydroxy-1,4-benzoquinone

Methods of Manufacturing

Preparation by enzymatic hydrolysis of urechitoxin.

General Manufacturing Information

Use in cosmetics is prohibited
Nerium oleander (common oleander) and Thevetia peruviana (yellow oleander) are potentially lethal plants after ingestion. Poisoning by these plants is a common toxicological emergency in tropical and subtropical parts of the world .... All parts of these plants are toxic, and contain a variety of cardiac glycosides including neriifolin, thevetin A, thevetin B, and oleandrin. Ingestion of either oleander results in nausea, vomiting, abdominal pain, diarrhoea, dysrhythmias, and hyperkalemia. ...
Oleander (Nerium oleander) is an oranamnetal evergreen shrub ... used as a freeway median divider in warmer /US/ states, such as California ...
Scientific Name: Cascabela thevetia or Thevetia peruviana (previously T. neriifolia); Common Name: Yellow oleander. /From table/

Analytic Laboratory Methods

A two-dimensional thin-layer chromatographic method was developed for the qualitative determination of the cardiotoxins oleandrin, gitoxin, digitoxin, gitoxigenin, and grayanotoxins I, II, and III in gastrointestinal contents (stomach, rumen, colon, and cecum contents), feces, and plant material. The cardiotoxins were extracted with dichloromethane. The extract was cleaned up by charcoal and reverse phase solid-phase extraction columns. Analysis was performed by two-dimensional thin-layer chromatography on silica gel plates and visualized by aluminum chloride followed by chloramine T spray. The method detection limits were 0.05 ug/g for oleandrin, 0.1 ug/g for gitoxin, and 0.2 ug/g for the other toxicants in gastrointestinal contents and feces and were 5 times higher in plant material. Four replicate fortifications of bovine rumen contents, bovine feces, and alfalfa at these levels were all well recovered. The diagnostic utility of the method was tested by analyzing samples submitted to the veterinary toxicology laboratory.
... This article presents a technique for measuring thirty-nine toxic principles of plant origin in the blood, covering a large amount of toxins from local or exotic plants: alpha-lobeline, alpha-solanine, aconitine, ajmaline, atropine, brucine, cephalomannine, colchicine, convallatoxin, cymarine, cytisine, digitoxin, digoxin, emetine, gelsemine, ibogaine, jervine, kavain, lanatoside C, lupanine, mitragynine, neriifolin, oleandrin, ouabain, paclitaxel, physostigmine, pilocarpine, podophyllotoxin, proscillaridin A, reserpine, retrorsine, ricinine, scopolamine, senecionine, sparteine, strophanthidin, strychnine, veratridine and yohimbine. Analysis was carried out using an original ultra-high performance liquid chromatography separation coupled with tandem mass spectrometry detection. Extraction was a standard solid phase extraction performed on Oasis HLB cartridge. Thirty-four of the thirty-nine compounds were put through a validation procedure. The assay was linear in the calibration curve range from 0.5 or 5 ug/L to 1000 ug/L according to the compounds. The method is sensitive (LOD from 0.1 to 1.6 ug/L). The within-day precision of the assay was less than 22.5% at the LLOQ, and the between-day precision was less than 21.5% for 10 ug/L for all the compounds included. The assay accuracy was in the range of 87.4 to 119.8% for the LLOQ. The extraction recovery and matrix effect ranged from 30 to 106% and from -30 to 14%, respectively. It has proven useful and effective in several difficult forensic cases.
Mixtures of cardiac glycosides including oleandrin were separated by reversed-phase high-performance liquid chromatography on silica gel with chemically grafted diphenylsilyl groups using water-ethanol as the eluent. The configuration and conformation of the glycoside molecules, and the hydrophilic properties of their aglycons and glycons, influence the separation.

Clinical Laboratory Methods

LC/MS/MS determination in tissues and biological fluids.
Simultaneous determination of oleandrin and its three related compounds, desacetyloleandrin, oleandrigenin, and gitoxigenin in blood by using liquid chromatography-three-dimensional quadrupole mass spectrometry (LC-3DQMS) system equipped with sonic spray ionization (SSI) interface was conducted. This analyzing method was suitable for all of these compounds except gitoxigenin. The limits of detection of oleandrigenin and desacetyloleandrin from blood were 2 ng/mL and that of oleandrin was 3 ng/mL. The calibration curves for oleandrin, desacetyloleandrin, and oleandrigenin were linear in the range of 5-100 ng/mL. The coefficients of variation of oleandrin, desacetyloleandrin, and oleandrigenin in the blood were satisfactory ranging from 1.6% to 4.1%. This analysis method was applied to a fatal case of oleander poisoning. As a result of liquid chromatography-mass spectrometry (LC-MS) analysis, oleandrin was detected in heart blood and cerebrospinal fluid. Desacetyloleandrin, oleandrigenin, and gitoxigenin were not detected. In order to make identification of oleandrin reliable, LC-MS-MS analysis was performed. The concentrations of oleandrin found in the heart blood and cerebrospinal fluid were 9.8 and 10.1 ng/mL, respectively.
Despite known toxicity of oleander, this product is used in herbal preparations. Oleander interferes with various digoxin immunoassays. It is possible that a person taking digoxin also may take oleander-containing herbal products, and digoxin immunoassays interfering with oleander cannot be used for therapeutic monitoring of digoxin. Recently, Bayer Diagnostics introduced a new enzyme-linked chemiluminescent immunosorbent digoxin assay for application on the ADVIA IMS System (ECLIA-digoxin). We studied potential interference of oleander with this new digoxin assay and found that this assay is virtually free from oleander interference. When aliquots of drug-free serum pools were supplemented with ethyl alcohol extract of oleander leaf or pure oleandrin standard, we observed significant apparent digoxin concentration when measured by the fluorescence polarization immunoassay (FPIA) but minimal digoxin-like immunoreactivity using the ECLIA digoxin assay. Because cross-reactivity should be studied in the presence of primary analyte, we prepared 2 serum pools using sera from patients receiving digoxin. Then aliquots of first digoxin pool were supplemented with oleandrin standard and aliquots of second digoxin pool with oleander extract. We observed significant increases in apparent digoxin concentration in the presence of both oleandrin and oleander extract using the FPIA. However, we observed no statistically significant change in digoxin concentration when ECLIA digoxin assay was used, indicating that this assay is virtually free from oleander interference.
A rapid LC-MS/MS method, using a triple-quadrupole/linear ion trap mass spectrometer, was developed for the quantitative determination of oleandrin in serum, urine, and tissue samples. Oleandrin, the major cardiac glycoside of oleander (Nerium oleander L.), was extracted from serum and urine samples with methylene chloride and from tissues with acetonitrile. The tissue extracts were cleaned up using Florisil solid-phase extraction columns. Six replicate fortifications of serum and urine at 0.001 ug/g (1 ppb) oleandrin gave average recoveries of 97% with 5% CV (relative standard deviation) and 107% with 7% CV, respectively. Six replicate fortifications of liver at 0.005 ug/g (5 ppb) oleandrin gave average recoveries of 98% with 6% CV. This is the first report of a positive mass spectrometric identification and quantitation of oleandrin in tissue samples from oleander intoxication cases. The sensitivity and specificity of the LC-MS/MS analysis enables it to be the method of choice for toxicological investigations of oleander poisoning.
For more Clinical Laboratory Methods (Complete) data for Oleandrin (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas.

Interactions

Oleandrin plant poisoning is common in children and the plant extract is used in Chinese medicines. The toxicity is due to oleandrin and the deglycosylated metabolite oleandrigenin. Bufalin and cinobufotalin (toad cardiac toxins) are also widely used in Chinese medicines like Chan SU, and Lu-Shen -WU. Severe toxicity from bufalin after consumption of toad soup has been reported. Taking advantage of structural similarities of these toxins with digitoxin, we demonstrated that these compounds can be rapidly detected in blood by the fluorescence polarization immunoassay for digitoxin. The cross reactivities of these compounds with digoxin assay were much lower. For example, when a drug free serum was supplemented with 10 ug/mL of oleandrin, we observed 127.7 ng/mL of digitoxin equivalent but only 2.4 ng/mL of digoxin equivalent concentration. Digibind neutralized all cardiac toxins studied as evidenced by significant fall of free concentrations. When aliquots of serum pool containing 50.0 ug/mL of oleandrin were supplemented with 0, 10.0, 25.0, 50.0, 100, and 200 ug/mL of digibind, the mean free concentrations were 30.6, 23.3, 16.0, 10.7, 7.8 and 5.5 ug/mL respectively. Similarly, with 50.0 ug/mL of oleandrigenin (total concentration: 36.2 ng/mL), the free concentration was 14.5 ng/mL digitoxin equivalent in the absence of digibind and 5.4 ng/mL in the presence of 200 microg/mL of digibind. In another specimen containing 500 ng/mL bufalin (total concentration: 156.9 ng/mL), the free concentration was 8.6 ng/mL in the absence of digibind and none detected in the presence of 100.0 ug/mL digibind. Because such neutralization may also occur in vivo, digibind may be useful in treating patients exposed to these toxins.
Considering the potential role of interleukin-8 (IL-8) in inflammation, angiogenesis, tumorogenesis, and metastasis, and the involvement of different cell types especially neutrophils and macrophages in those processes, the regulation of IL-8-mediated biological responses is important. In this report we provide evidences that oleandrin, a cardiac glycoside potentially inhibited IL-8-, formyl peptide (FMLP)-, EGF-, or nerve growth factor (NGF)-, but not IL-1- or TNF-induced NF-kappaB activation in macrophages. Oleandrin inhibited IL-8-, but not TNF-induced NF-kappaB-dependent genes expression. Oleandrin inhibited the binding of IL-8, EGF, or NGF, but not IL-1 or TNF. It decreased almost 79% IL-8 binding without altering affinity towards IL-8 receptors and this inhibition of IL-8 binding was observed in isolated membrane. The IL-8, anti-IL-8Rs antibodies, or protease inhibitors were unable to protect oleandrin-mediated inhibition of IL-8 binding. Phospholipids significantly protected oleandrin-mediated inhibition of IL-8 binding thereby restoring IL-8-induced NF-kappaB activation. Oleandrin altered the membrane fluidity as detected by microviscosity parameter and a decrease in diphenylhexatriene, a lipid binding fluorophore binding in a dose-dependent manner. Overall, our results suggest that oleandrin inhibits IL-8-mediated biological responses in diverse cell types by modulating IL-8Rs through altering membrane fluidity and microviscosity. The study might help to regulate IL-8-mediated biological responses involved in inflammation, metastasis, and neovascularization.
Oleander (Nerium oleander) poisoning is a common problem found in many parts of the world. The oleander toxicity is due to oleandrin and its aglycone metabolite oleandrigenin. Activated charcoal is a useful gastrointestinal decontamination agent that limits the absorption of ingested toxins. A relatively new clay product, Bio-Sponge, containing di-tri-octahedral smectite as the active ingredient, is also recommended for adsorbing bacterial toxins in the gastrointestinal tract. Bio-Sponge has been used to prevent gastrointestinal absorption of oleander toxins in livestock but the efficacy of activated charcoal and Bio-Sponge for adsorbing oleandrin and oleandrigenin has not yet been studied. An in vitro experiment to compare the efficacy of three commercially available adsorbents was performed. The adsorbents include Bio-Sponge, ToxiBan granules, and a generic grade activated charcoal. ToxiBan granules have the highest adsorptive capacity, followed by the generic grade activated charcoal, and finally, Bio-Sponge. Bio-Sponge did not adsorb oleandrin and oleandrigenin at concentrations that are expected to be present in the gastrointestinal tract of poisoned animals. On the basis of this in vitro study, products containing activated charcoal are more effective for binding oleander toxins and providing gastrointestinal decontamination than products containing di-tri-octahedral smectite. However, the ability of these adsorbents to alter the clinical outcome in oleander-poisoned animals or humans is yet to be evaluated.
Cardiac glycosides such as digitoxin and ouabain have previously been shown to be selectively cytotoxic to tumor as opposed to normal cells. Moreover, this class of agents has also been shown to act as potent radiosensitizers. In the present study we explored the relative radiosensitization potential of oleandrin, a cardiac glycoside contained within the plant extract known as Anvirzel that recently underwent a Phase I trial as a novel drug for anticancer therapy. The data show that oleandrin produces an enhancement of sensitivity of PC-3 human prostate cells to radiation; at a cell survival of 0.1, the enhancement factor was 1.32. The magnitude of radiosensitization depended on duration of exposure of cells to drug prior to radiation treatment. While a radiosensitizing effect of oleandrin was evident with only 1 hr of cell exposure to drug, the effect greatly increased with 24 hr oleandrin pretreatment. Susceptibility of PC-3 cells to oleandrin and radiation-induced apoptosis was dependent on activation of caspase-3. Activation was greatest when cells were exposed simultaneously to oleandrin and radiation. Inhibition of caspase-3 activation with Z-DEVD-FMK abrogated the oleandrin-induced enhancement of radiation response suggesting that both oleandrin and radiation share a caspase-3 dependent mechanism of apoptosis in the PC-3 cell line.
Ceramide (N-acetyl-D-sphingosine), a second messenger for cell signaling, induces transcription factors, like nuclear factor-kappa B (NF-kappa B), and activator protein-1 (AP-1) and is involved in inflammation and apoptosis. Agents that can suppress these transcription factors may be able to block tumorigenesis and inflammation. Oleandrin (trans-3,4',5-trihydroxystilbene), a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, has been used in the treatment of cardiac abnormalities in Russia and China for years. We investigated the effect of oleandrin on NF-kappa B and AP-1 activation and apoptosis induced by ceramide. Oleandrin blocked ceramide-induced NF-kappa B activation. Oleandrin-mediated suppression of NF-kappa B was not restricted to human epithelial cells; it was also observed in human lymphoid, insect, and murine macrophage cells. The suppression of NF-kappa B coincided with suppression of AP-1. Ceramide-induced reactive intermediates generation, lipid peroxidation, cytotoxicity, caspase activation, and DNA fragmentation were potentiated by oleandrin. Oleandrin did not show its activity in primary cells. Oleandrin's anticarcinogenic, anti-inflammatory, and growth-modulatory effects may thus be partially ascribed to the inhibition of activation of NF-kappa B and AP-1 and potentiation of apoptosis.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Van Kanegan MJ, He DN, Dunn DE, Yang P, Newman RA, West AE, Lo DC. BDNF mediates neuroprotection against oxygen-glucose deprivation by the cardiac glycoside oleandrin. J Neurosci. 2014 Jan 15;34(3):963-8. doi: 10.1523/JNEUROSCI.2700-13.2014. PubMed PMID: 24431454; PubMed Central PMCID: PMC3891971.
2: Dasgupta A, Welsh KJ, Hwang SA, Johnson M, Actor JK. Bidirectional (negative/positive) interference of oleandrin and oleander extract on a relatively new Loci digoxin assay using Vista 1500 analyzer. J Clin Lab Anal. 2014 Jan;28(1):16-20. doi: 10.1002/jcla.21637. Epub 2013 Dec 27. PubMed PMID: 24375780.
3: Kumar A, De T, Mishra A, Mishra AK. Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacogn Rev. 2013 Jul;7(14):131-9. doi: 10.4103/0973-7847.120512. Review. PubMed PMID: 24347921; PubMed Central PMCID: PMC3841991.
4: Raviprakash N, Manna SK. Short-term exposure to oleandrin enhances responses to IL-8 by increasing cell surface IL-8 receptors. Br J Pharmacol. 2014 Jul;171(14):3339-51. doi: 10.1111/bph.12493. PubMed PMID: 24172227; PubMed Central PMCID: PMC4105924.
5: Retraction note: Oleandrin-mediated expression of Fas potentiates apoptosis in tumor cells. J Clin Immunol. 2013 Jul;33(5):1031. doi: 10.1007/s10875-013-9884-3. PubMed PMID: 23553607.
6: Singh S, Shenoy S, Nehete PN, Yang P, Nehete B, Fontenot D, Yang G, Newman RA, Sastry KJ. Nerium oleander derived cardiac glycoside oleandrin is a novel inhibitor of HIV infectivity. Fitoterapia. 2013 Jan;84:32-9. doi: 10.1016/j.fitote.2012.10.017. Epub 2012 Nov 2. PubMed PMID: 23127567.
7: Yang P, Cartwright C, Efuet E, Hamilton SR, Wistuba II, Menter D, Addington C, Shureiqi I, Newman RA. Cellular location and expression of Na+, K+ -ATPase α subunits affect the anti-proliferative activity of oleandrin. Mol Carcinog. 2014 Apr;53(4):253-63. doi: 10.1002/mc.21968. Epub 2012 Oct 16. PubMed PMID: 23073998.
8: Dunn DE, He DN, Yang P, Johansen M, Newman RA, Lo DC. In vitro and in vivo neuroprotective activity of the cardiac glycoside oleandrin from Nerium oleander in brain slice-based stroke models. J Neurochem. 2011 Nov;119(4):805-14. doi: 10.1111/j.1471-4159.2011.07439.x. Epub 2011 Sep 26. PubMed PMID: 21950737.
9: Lin Y, Ho DH, Newman RA. Human tumor cell sensitivity to oleandrin is dependent on relative expression of Na+, K+ -ATPase subunitst. J Exp Ther Oncol. 2010;8(4):271-86. PubMed PMID: 21222360.
10: Yang P, Menter DG, Cartwright C, Chan D, Dixon S, Suraokar M, Mendoza G, Llansa N, Newman RA. Oleandrin-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets. Mol Cancer Ther. 2009 Aug;8(8):2319-28. doi: 10.1158/1535-7163.MCT-08-1085. Epub 2009 Aug 11. PubMed PMID: 19671733.

Explore Compound Types